molecular formula C47H66N10O13S2 B10780146 2-((2S)-6-amino-2-((2S)-1-((4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-19-hydroxy-16-(4-hydroxybenzyl)-10-isobutyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamido)hexanamido)acetic acid

2-((2S)-6-amino-2-((2S)-1-((4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-19-hydroxy-16-(4-hydroxybenzyl)-10-isobutyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamido)hexanamido)acetic acid

Cat. No.: B10780146
M. Wt: 1043.2 g/mol
InChI Key: RCKPKSSQWGXFSM-GOCTXPOLSA-N
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Description

CHEMBL1765669 is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of CHEMBL1765669 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

CHEMBL1765669 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBL1765669 has a wide range of scientific research applications, including:

    Chemistry: It is used as a chemical tool to study various biochemical pathways and reactions.

    Biology: It is used in biological assays to study its effects on different biological targets.

    Medicine: It has potential therapeutic applications and is being studied for its efficacy in treating various diseases.

    Industry: It is used in the development of new drugs and other bioactive molecules

Mechanism of Action

The mechanism of action of CHEMBL1765669 involves its interaction with specific molecular targets in the body. It binds to these targets and modulates their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the type of interaction .

Comparison with Similar Compounds

CHEMBL1765669 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:

    CHEMBL1234567: This compound has a similar structure but different biological activity.

    CHEMBL2345678: This compound has a different structure but similar biological activity.

    CHEMBL3456789: This compound has both similar structure and biological activity.

The uniqueness of CHEMBL1765669 lies in its specific interactions with molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C47H66N10O13S2

Molecular Weight

1043.2 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C47H66N10O13S2/c1-26(2)19-31-41(64)54-34(22-38(49)60)44(67)56-35(47(70)57-18-8-12-36(57)45(68)51-30(11-6-7-17-48)40(63)50-23-39(61)62)24-71-72-25-37(59)46(69)55-33(21-28-13-15-29(58)16-14-28)43(66)53-32(42(65)52-31)20-27-9-4-3-5-10-27/h3-5,9-10,13-16,26,30-37,58-59H,6-8,11-12,17-25,48H2,1-2H3,(H2,49,60)(H,50,63)(H,51,68)(H,52,65)(H,53,66)(H,54,64)(H,55,69)(H,56,67)(H,61,62)/t30-,31-,32-,33-,34-,35-,36-,37?/m0/s1

InChI Key

RCKPKSSQWGXFSM-GOCTXPOLSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)O)CC(=O)N

Origin of Product

United States

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